molecular formula C18H14ClN5OS B2605337 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide CAS No. 1359031-20-1

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2605337
CAS No.: 1359031-20-1
M. Wt: 383.85
InChI Key: YUQQATCGSYDOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide is a synthetic organic compound belonging to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. This scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological potential. The compound features a triazoloquinoxaline core system linked via a thioether bridge to an acetamide group bearing a 4-chlorobenzyl substituent. Researchers are investigating this structural motif for its significant biological activities. The [1,2,4]triazolo[4,3-a]quinoxaline core is a novel scaffold of high interest in the development of anticancer agents. Compounds based on this structure have demonstrated potent cytotoxic and anti-proliferative activities against a range of human cancer cell lines, including melanoma (A375), breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) . The mechanism of action for these effects is under investigation and may involve DNA intercalation, as shown by related derivatives that bind to DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis . Furthermore, this chemical family has been explored as a scaffold for potent and selective BET bromodomain inhibitors, which are attractive targets in epigenetic cancer therapy, particularly for acute myeloid leukemia . Beyond oncology research, the triazoloquinoxaline scaffold exhibits a broad spectrum of other biological activities. Published studies on analogous structures report promising anticonvulsant properties, with some compounds showing protection in metrazol-induced convulsion models . Additional research highlights potential antibacterial and antifungal applications . The presence of the chlorobenzyl group may enhance the molecule's lipophilicity and influence its interaction with biological targets, which is a key area of structure-activity relationship (SAR) studies. This product is intended for research purposes only, specifically for use in in vitro bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of novel chemical entities for drug discovery.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQQATCGSYDOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-chloro-N-(4-chlorobenzyl)acetamide in the presence of a base such as potassium carbonate. This is followed by the cyclization of the intermediate product with 1,2,4-triazole-3-thiol under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Functional Group Reactions

The compound’s structural features (thioether, acetamide, chlorobenzyl group) enable diverse reactivity:

  • Oxidation of thioether : The sulfur atom can undergo oxidation to form sulfoxide or sulfone derivatives, altering lipophilicity and biological activity.

  • Hydrolysis of acetamide : Base-mediated cleavage (e.g., NaOH/EtOH) removes the acetamide protecting group, exposing the amine for further derivatization .

  • Nucleophilic substitution : The 4-chlorobenzyl group may participate in substitution reactions under specific conditions (e.g., SNAr mechanisms).

Analytical and Purification Methods

  • Purity assessment : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm product purity .

  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate the molecular structure and isotopic composition.

Biological Activity Correlations

While not directly related to chemical reactivity, the compound’s anticancer properties (e.g., apoptosis induction via caspase modulation) are influenced by its molecular structure and reactivity. For instance:

  • DNA/protein binding : The triazoloquinoxaline scaffold likely interacts with biomolecular targets, guided by functional group positioning.

  • Structure-activity relationships : Substitution patterns on the benzyl group (e.g., Cl vs. F) significantly impact biological efficacy, necessitating reaction optimization .

Key Challenges and Considerations

  • Regioselectivity : Palladium-catalyzed steps require precise control to avoid undesired coupling sites .

  • Yield optimization : Thioether formation yields (e.g., 68% ) suggest opportunities for improving reaction efficiency through solvent or catalyst screening.

  • Scalability : Multi-step syntheses demand cost-effective reagents (e.g., DMF, dichloromethane) and robust purification protocols .

Scientific Research Applications

Biological Activities

The biological activities of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide have been investigated in several studies. Key findings include:

  • Anticancer Properties :
    • Compounds with the triazoloquinoxaline scaffold have shown promise as anticancer agents. They may induce apoptosis in cancer cells by modulating critical proteins involved in cell death pathways such as caspases and BAX/Bcl-2 ratios .
    • Molecular docking studies suggest that this compound can effectively bind to DNA sequences, similar to established anticancer drugs like doxorubicin.
  • Anticonvulsant Activity :
    • The compound has been evaluated for its anticonvulsant properties using various animal models. Studies indicate that derivatives of the triazoloquinoxaline scaffold exhibit significant anticonvulsant activity, making them potential candidates for treating epilepsy .
  • Antimicrobial Activity :
    • The presence of the thioether linkage in the compound may confer antimicrobial properties, potentially inhibiting the growth of various pathogens.

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on the triazoloquinoxaline scaffold:

  • Anticonvulsant Evaluation : Research demonstrated that out of eleven synthesized compounds derived from 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, two compounds exhibited significant anticonvulsant activity in a metrazol-induced convulsion model .
  • Anticancer Studies : In vitro studies indicated that compounds derived from this scaffold could inhibit cell growth in cancer cell lines such as HepG2 and MCF-7 by acting on specific molecular targets involved in oncogenesis .

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription, which can lead to cell death. The compound has shown significant binding affinity to DNA, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Hypothesized Activity
Target Compound Triazolo[4,3-a]quinoxaline 4-Chlorobenzyl, thioether 410.88 Kinase/CNS modulation
AP-PROTAC-1 () Triazolo-diazepine Diazepenyl, PROTAC module >1,000 Targeted protein degradation
N-(4-Butylphenyl)-... () Triazolo[4,3-a]quinoxaline Butylphenyl, ethyl 403.48 Undisclosed
Thiazolidinone-coumarin () Thiazolidinone-coumarin Arylidene, oxyacetamide ~350–450 Antimicrobial

Table 2: Substituent Effects on Lipophilicity (ClogP Estimates)

Compound Substituent ClogP (Estimated)
Target Compound 4-Chlorobenzyl ~3.5
Compound Butylphenyl ~4.2
Derivatives Cyclopentyl ~2.8

Research Findings and Implications

  • Triazoloquinoxaline Core: Shared with , this core enables π-π stacking in hydrophobic binding pockets, critical for kinase inhibition. The chlorine in the target compound may enhance halogen bonding with target proteins .
  • Thioether vs. Ether Linkages : The thioether in the target compound likely improves oxidative stability compared to ether-linked analogs (e.g., ), which could translate to longer half-life in vivo.
  • Synthetic Challenges: highlights ZnCl2-catalyzed cyclization for thiazolidinones, but triazoloquinoxaline synthesis may require alternative catalysts (e.g., POCl3) for ring closure .

Biological Activity

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide is a compound belonging to the class of triazoloquinoxaline derivatives. Its unique structural framework includes a triazole ring fused to a quinoxaline moiety, linked through a thioether bond to an acetamide group. This composition suggests significant potential for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Characteristics

The molecular formula for this compound is C17H16ClN5OSC_{17}H_{16}ClN_{5}OS, with a molecular weight of approximately 375.86 g/mol. The presence of the chlorobenzyl substituent and the thioether linkage enhances its biological activity profile.

PropertyValue
Molecular FormulaC17H16ClN5OSC_{17}H_{16}ClN_{5}OS
Molecular Weight375.86 g/mol
Functional GroupsTriazole, Quinoxaline, Thioether, Acetamide

Antimicrobial Properties

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this scaffold possess the ability to inhibit the growth of various bacterial and fungal pathogens. In particular:

  • In vitro studies demonstrated that these compounds can effectively inhibit microbial growth at specific concentrations.
  • Mechanism of Action : The thioether linkage may enhance membrane permeability, allowing for better interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Viability Assays : In assays using cancer cell lines such as A375 (melanoma), the compound showed dose-dependent inhibition of cell viability. At concentrations around 10 µM, significant reductions in cell viability were observed.
Compound Concentration (µM)Cell Viability (%)
0100
190
570
1040
  • Mechanism : The compound is believed to intercalate DNA or inhibit topoisomerase II activity, leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Kinase Inhibition : Preliminary studies suggest that it may act as a kinase inhibitor, which is crucial for regulating various cellular processes.

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers synthesized various derivatives of triazoloquinoxaline and assessed their antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics.
  • Evaluation of Anticancer Effects :
    • A study evaluated the cytotoxic effects of several triazoloquinoxaline derivatives on human cancer cell lines.
    • The results showed that some derivatives had IC50 values in the low micromolar range against A375 cells.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting 4-chlorobenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
  • Triazolo-quinoxaline coupling : Thiolation of the triazoloquinoxaline core followed by nucleophilic substitution with the acetamide intermediate. Solvent selection (e.g., dioxane or DMF) and temperature control (20–25°C) are critical to avoid side reactions .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the pure product .

Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, particularly the triazoloquinoxaline and chlorobenzyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in crystallographic studies of analogous triazoloquinoxaline derivatives .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC50_{50}50​ variability) across different cellular models?

Answer:
Contradictions may arise from:

  • Experimental variables : Differences in cell lines, assay conditions (e.g., serum concentration, incubation time), or compound solubility. Standardize protocols using reference compounds (e.g., AZD8931 in ) .
  • Data normalization : Use internal controls (e.g., ATP quantification for viability assays) and replicate experiments (n3n \geq 3) .
  • Mechanistic studies : Combine in vitro assays with target-specific analyses (e.g., kinase inhibition profiling) to clarify mode of action .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

Answer:

  • pH adjustment : Maintain solutions at pH 6–7 to prevent hydrolysis of the acetamide group .
  • Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) .
  • Storage : Store in inert atmospheres (argon) at –80°C to minimize oxidative degradation .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile by-products .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can environmental fate studies be designed to assess the compound’s ecological impact?

Answer:

  • Biodegradation assays : Use OECD 301 guidelines to measure microbial degradation in soil/water matrices .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae, with LC50_{50}/EC50_{50} calculations .
  • Bioaccumulation modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict log PP and BCF values .

Advanced: What computational approaches aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • Lipinski’s Rule of Five : Assess drug-likeness using calculated properties (molecular weight <500, log PP <5) .
  • Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity profiles .

Basic: How is purity validated for this compound in preclinical studies?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
  • Elemental analysis : Confirm carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • Melting point : Compare observed vs. literature values to detect impurities .

Advanced: What strategies mitigate genotoxicity risks identified in early-stage trials?

Answer:

  • Ames test : Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100 .
  • Structural modification : Replace the chlorobenzyl group with less reactive substituents (e.g., methoxy) .
  • Metabolite profiling : Identify and characterize reactive intermediates using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.